molecular formula C10H9BrN2O B13918461 7-Bromo-3-methoxyquinolin-2-amine

7-Bromo-3-methoxyquinolin-2-amine

Cat. No.: B13918461
M. Wt: 253.09 g/mol
InChI Key: FAEPOYNSLWWICG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-3-methoxyquinolin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 3-methoxyquinolin-2-amine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the quinoline ring.

Industrial production methods for quinoline derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

7-Bromo-3-methoxyquinolin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

7-bromo-3-methoxyquinolin-2-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-9-4-6-2-3-7(11)5-8(6)13-10(9)12/h2-5H,1H3,(H2,12,13)

InChI Key

FAEPOYNSLWWICG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=C(C=CC2=C1)Br)N

Origin of Product

United States

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